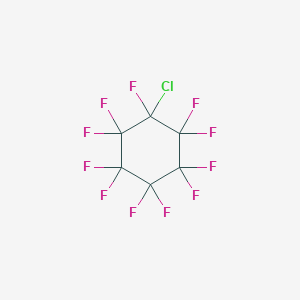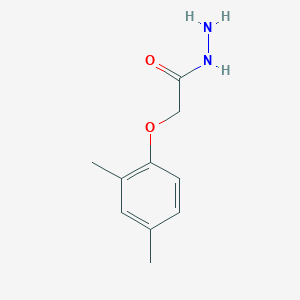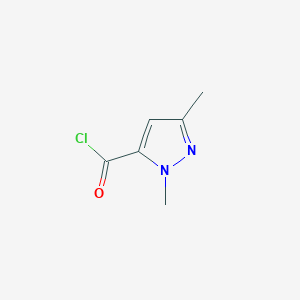
Chloroperfluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroperfluorocyclohexane is a chemical compound with the molecular formula C6ClF11. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in the cyclohexane ring. This compound is known for its unique chemical properties, including high thermal stability and chemical inertness .
Aplicaciones Científicas De Investigación
Chloroperfluorocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of perfluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and refrigerants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloroperfluorocyclohexane can be synthesized through a multi-step reaction process. One common method involves the fluorination of cyclohexane followed by chlorination. The reaction typically occurs in the presence of a catalyst such as vanadium fluoride (VF5) under controlled temperature conditions. For instance, the initial fluorination step may be carried out at -25°C for 15 hours, followed by a chlorination step at 60°C for 2 hours in a closed tube .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Chloroperfluorocyclohexane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions can be facilitated by nucleophiles, which replace the chlorine or fluorine atoms in the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction typically occurs at elevated temperatures to enhance the nucleophilic attack.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives of this compound .
Mecanismo De Acción
The mechanism of action of chloroperfluorocyclohexane involves its interaction with molecular targets through substitution reactions. The presence of highly electronegative fluorine atoms makes it a strong electrophile, facilitating nucleophilic attacks. This property is exploited in various chemical reactions where this compound acts as a precursor or intermediate .
Comparación Con Compuestos Similares
Perfluorocyclohexane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorofluorocarbons (CFCs): These compounds contain both chlorine and fluorine atoms but differ in their carbon backbone structure.
Uniqueness: Chloroperfluorocyclohexane is unique due to its combination of high thermal stability, chemical inertness, and reactivity in substitution reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKBHYAEBRMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371494 |
Source


|
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-15-2 |
Source


|
| Record name | 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)


![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)





![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)



